Piperidine, 1-[1,1'-biphenyl]-4-yl-
Description
Piperidine, 1-[1,1'-biphenyl]-4-yl- (CAS RN: Not explicitly provided but structurally defined in and ) is a heterocyclic amine featuring a piperidine ring substituted at the 1-position with a biphenyl group. This compound serves as a key intermediate in pharmaceutical synthesis due to its structural versatility. Its biphenyl moiety enhances lipophilicity, which can influence bioavailability and receptor interactions . Derivatives of this compound, such as [1,1'-biphenyl]-4-yl(piperidin-4-yl)methanone (CAS RN: 42060-83-3), are utilized as intermediates in drug development, particularly for targeting neurological and metabolic disorders .
Properties
CAS No. |
96372-83-7 |
|---|---|
Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H19N/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18/h1,3-4,7-12H,2,5-6,13-14H2 |
InChI Key |
INEPOSGVJJFFGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Methyl [1,1'-Biphenyl]-2-ylcarbamate
Reactants :
- 2-Aminobiphenyl
- Methyl chloroformate
- Base (e.g., triethylamine)
Conditions :
- Solvent: Tetrahydrofuran (THF)
- Temperature: 0–5°C (ice-water bath)
- Reaction time: 2 hours
Mechanism :
The amine group of 2-aminobiphenyl reacts with methyl chloroformate in the presence of a base to form the carbamate. The reaction proceeds via nucleophilic acyl substitution, with the base neutralizing HCl byproducts.
Yield : 78–85% after purification by extraction and recrystallization.
Step 2: Piperidine Coupling
Reactants :
- Methyl [1,1'-biphenyl]-2-ylcarbamate
- N-Benzyl-4-hydroxypiperidine
Conditions :
- Solvent: Toluene or dichloroethane
- Temperature: 120–140°C (sealed reactor)
- Catalyst: None (thermal conditions)
Mechanism :
The carbamate undergoes transesterification with the hydroxyl group of N-benzyl-4-hydroxypiperidine, facilitated by high temperature. The methoxy group is displaced, forming the target compound.
Yield : 65–72% after column chromatography.
Optimization Notes :
- Excess N-benzyl-4-hydroxypiperidine (1.5 equiv) improves yield.
- Anhydrous conditions prevent hydrolysis of the carbamate.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated C–N bond formation offers a direct route to 1-[1,1'-biphenyl]-4-yl-piperidine. Key methodologies include:
Buchwald-Hartwig Amination
Reactants :
- 4-Bromo-1,1'-biphenyl
- Piperidine
Catalytic System :
- Palladium source: Pd(OAc)₂ or Pd₂(dba)₃
- Ligand: BrettPhos (L7 ) or RuPhos (L14 )
- Base: NaOtert-Bu
Conditions :
- Solvent: Toluene or dioxane
- Temperature: 100–110°C
- Reaction time: 12–24 hours
Mechanism :
Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate, which undergoes ligand exchange with piperidine. Reductive elimination yields the C–N bond.
Suzuki-Miyaura Coupling Variants
Reactants :
- Piperidin-4-ylboronic acid
- 4-Iodobiphenyl
Catalytic System :
- Pd(PPh₃)₄
- Base: K₂CO₃
Conditions :
- Solvent: Ethanol/water (3:1)
- Temperature: 80°C
- Reaction time: 8 hours
Alternative Methods
Ullmann-Type Coupling
Reactants :
- 4-Iodobiphenyl
- Piperidine
Catalytic System :
- CuI
- Ligand: 1,10-Phenanthroline
- Base: K₃PO₄
Conditions :
- Solvent: DMSO
- Temperature: 90°C
- Reaction time: 24 hours
Reductive Amination
Reactants :
- 4-Biphenylcarbaldehyde
- Piperidine
Conditions :
- Reducing agent: NaBH₃CN
- Solvent: MeOH
- Temperature: Room temperature
Yield : 50–55% (limited by imine formation efficiency).
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors and automated systems are prioritized:
Key Parameters :
- Catalyst recycling : Pd nanoparticles immobilized on mesoporous silica improve cost-efficiency.
- Solvent recovery : Toluene and THF are distilled and reused.
- Purity control : Crystallization from ethanol/water mixtures achieves >99% purity.
Process Comparison :
| Method | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|
| Carbamate Intermediate | 72 | 120 | High |
| Buchwald-Hartwig | 88 | 200 | Moderate |
| Ullmann Coupling | 65 | 150 | Low |
Chemical Reactions Analysis
Types of Reactions: 1-([1,1-Biphenyl]-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
1-([1,1-Biphenyl]-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: It is utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-([1,1-Biphenyl]-4-yl)piperidine involves its interaction with various molecular targets. It can bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction is mediated through pathways involving G-protein coupled receptors and ion channels .
Comparison with Similar Compounds
Structural Isomers: 1-([1,1'-Biphenyl]-3-yl)piperidine
The positional isomer 1-([1,1'-biphenyl]-3-yl)piperidine (4)24 () differs only in the substitution position of the biphenyl group (3-yl vs. 4-yl). This minor structural change significantly impacts reactivity and pharmacological properties. For instance:
- Synthesis : Both isomers are synthesized via nucleophilic aromatic amination using sodium hydride-lithium iodide composites, but the 4-yl isomer exhibits higher yields (~70%) compared to the 3-yl isomer (~65%) under identical conditions .
- Stability : The 4-yl isomer demonstrates greater thermal stability due to reduced steric hindrance between the biphenyl group and the piperidine ring .
Fluorinated Derivatives
Fluorinated analogs, such as 1-((4-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (4g) and 1-((3-fluoro-[1,1'-biphenyl]-2-yl)methyl)piperidine (4b), introduce fluorine atoms to enhance metabolic stability and binding affinity (). Key differences include:
- Synthetic Routes : These derivatives are synthesized via Suzuki-Miyaura cross-coupling reactions, achieving moderate yields (14–35%) due to challenges in regioselectivity .
- Bioactivity: Fluorination at the 4-position (4g) improves blood-brain barrier penetration compared to non-fluorinated counterparts, making it relevant for CNS-targeting drugs .
Sulfonyl and Chlorophenyl-Substituted Piperidines
Compounds like Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS RN: 101768-64-3) () and 1-[(2-chloro-5-fluorophenyl)sulfonyl]-4-(1H-pyrrol-1-yl)piperidine () exhibit distinct electronic and steric profiles:
- Electronic Effects : The sulfonyl group increases electrophilicity, enhancing interactions with serine proteases and kinases .
- Antimicrobial Activity : Chlorophenyl-substituted derivatives show broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus .
Ketone and Amide Derivatives
[1,1'-Biphenyl]-4-yl(piperidin-4-yl)methanone () and 1-BCP (1-(1,3-benzodioxol-5-ylcarbonyl)piperidine) () highlight the role of functional groups:
- Pharmacokinetics: The ketone group in [1,1'-biphenyl]-4-yl(piperidin-4-yl)methanone improves solubility (logP = 2.1) compared to the parent amine (logP = 3.5) .
- AMPA Receptor Affinity : 1-BCP derivatives exhibit significant anti-fatigue activity in murine models, with compound 5b showing a 40% increase in swimming endurance at 10 mg/kg .
Data Tables
Table 1: Structural and Pharmacological Comparison
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